molecular formula C17H20ClNO B2368096 N-(1-adamantyl)-2-chlorobenzamide CAS No. 57277-43-7

N-(1-adamantyl)-2-chlorobenzamide

Cat. No.: B2368096
CAS No.: 57277-43-7
M. Wt: 289.8
InChI Key: PMMNGVLZSPPURC-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-chlorobenzamide is a compound that features an adamantane moiety attached to a benzamide structure. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, which imparts significant rigidity and lipophilicity to the molecules it is part of. The incorporation of adamantane into various compounds often enhances their biological activity and stability, making them valuable in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-adamantyl)-2-chlorobenzamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another method involves the use of 1-adamantyl nitrate, which reacts with 2-chlorobenzamide in the presence of sulfuric acid to form this compound. This method leverages the carbocation formation from adamantyl nitrate, which then attacks the nitrogen-containing nucleophile .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

    Substitution: Formation of N-(1-adamantyl)-2-aminobenzamide or N-(1-adamantyl)-2-thiobenzamide.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-(1-adamantyl)-2-aminobenzamide.

    Hydrolysis: Formation of 2-chlorobenzoic acid and 1-adamantylamine.

Scientific Research Applications

N-(1-adamantyl)-2-chlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-chlorobenzamide involves its interaction with specific molecular targets, often proteins or enzymes. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and reach its target sites. Once at the target site, the compound can inhibit or modulate the activity of the target protein, leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

N-(1-adamantyl)-2-chlorobenzamide can be compared with other adamantane-containing compounds, such as:

    Amantadine: Used as an antiviral and anti-Parkinsonian drug.

    Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other adamantane derivatives, it features a benzamide moiety with a chlorine substituent, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

N-(1-adamantyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMNGVLZSPPURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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